4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine
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Overview
Description
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine is a heterocyclic compound with a molecular formula of C10H6N4S and a molecular weight of 214.25 g/mol . This compound features a pyrimidine ring substituted with an isothiocyanate group at the 4-position and a pyridinyl group at the 6-position. It is known for its unique reactivity and selectivity, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine typically involves the reaction of 4-amino-6-(pyridin-4-yl)pyrimidine with thiophosgene. The reaction is carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the formation of the isothiocyanate group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, solvent recovery, and purification processes to achieve high yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thiourea, carbamate, and thiocarbamate derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, chloroform
Conditions: Mild to moderate temperatures, inert atmosphere
Major Products
The major products formed from these reactions include thiourea derivatives, carbamates, and thiocarbamates, which have significant biological activities .
Scientific Research Applications
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine involves its interaction with biological targets through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound’s ability to modify cysteine residues in proteins is particularly significant in its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Thio-containing Pyrimidines: These compounds also feature sulfur atoms and exhibit diverse biological activities, including antioxidant and anticancer properties.
Pyrimidine Derivatives: Compounds such as 4-amino-6-(pyridin-4-yl)pyrimidine share structural similarities and are used in similar applications.
Uniqueness
4-Isothiocyanato-6-(pyridin-4-yl)pyrimidine is unique due to its isothiocyanate group, which imparts distinct reactivity and selectivity. This makes it particularly valuable in the synthesis of bioactive molecules and in medicinal chemistry .
Properties
CAS No. |
1192814-39-3 |
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Molecular Formula |
C10H6N4S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
4-isothiocyanato-6-pyridin-4-ylpyrimidine |
InChI |
InChI=1S/C10H6N4S/c15-7-14-10-5-9(12-6-13-10)8-1-3-11-4-2-8/h1-6H |
InChI Key |
CIIVQXITBPFBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC=N2)N=C=S |
Origin of Product |
United States |
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